![molecular formula C17H14ClN3O2S B2971608 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1389553-64-3](/img/structure/B2971608.png)
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The exact mechanism of action of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A is not fully understood. However, it is believed that 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A may exert its effects by inhibiting certain enzymes or signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been shown to have various biochemical and physiological effects. In cancer research, 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been shown to have neuroprotective effects and improve cognitive function. In inflammation, 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been shown to have anti-inflammatory effects and reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for the study of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A. One direction is to further investigate its potential applications in cancer research, particularly as a potential therapeutic agent for various types of cancer. Another direction is to study its potential neuroprotective effects and its ability to improve cognitive function in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A and its potential applications in various physiological processes.
Synthesemethoden
The synthesis of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A involves the reaction of 6-chloropyridine-3-sulfonamide with phenyl(pyridin-2-yl)methanol in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation, 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-16-10-9-14(12-20-16)24(22,23)21-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12,17,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMWHORKFSHNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

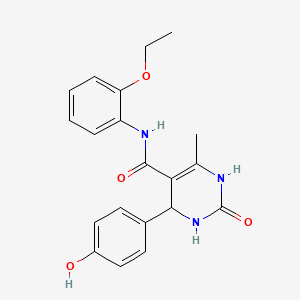
![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)
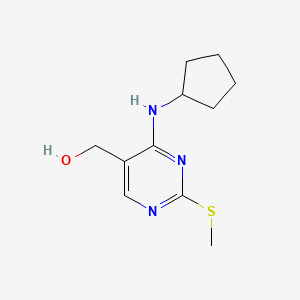
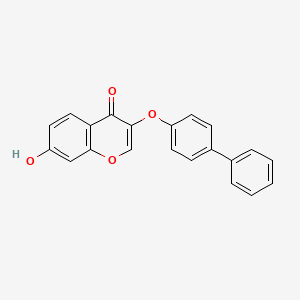
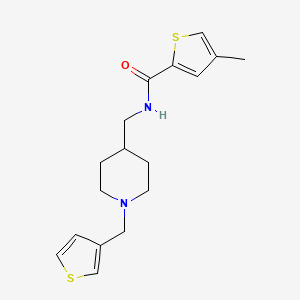
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)
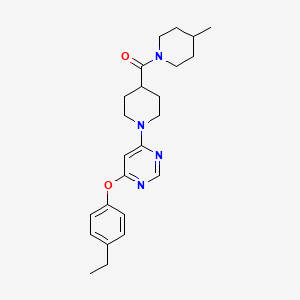

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2971540.png)
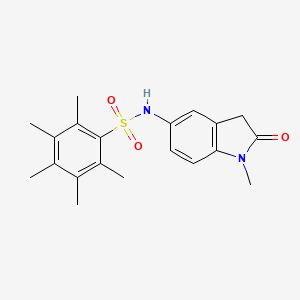
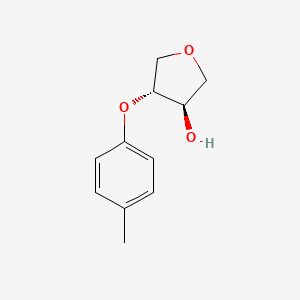
![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2971543.png)